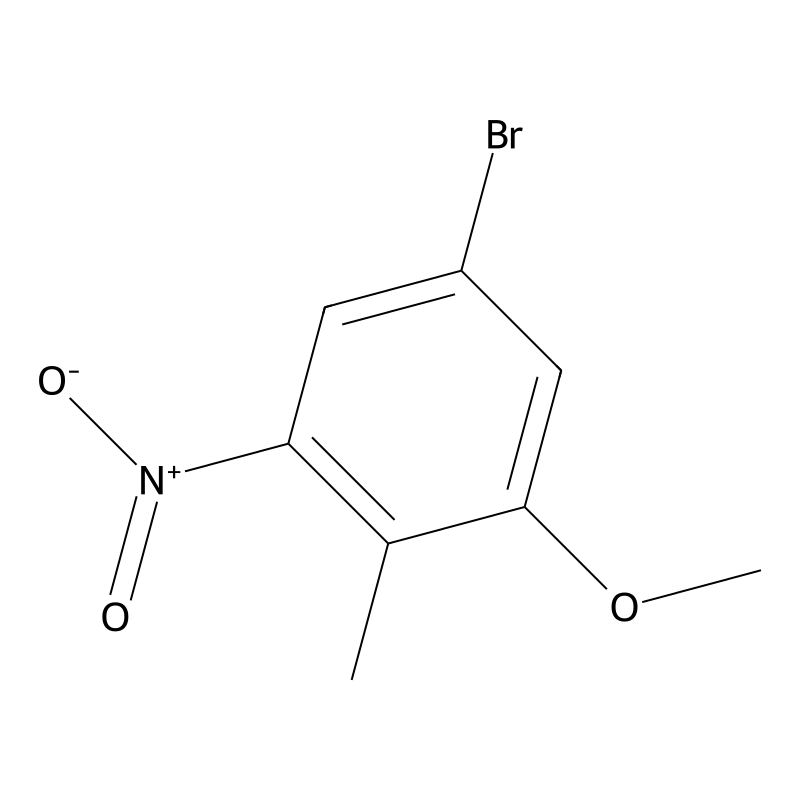

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Indole Derivatives

Scientific Field: Organic Chemistry

Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs.

Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.

Biological Potential of Indole Derivatives

Scientific Field: Pharmacology

Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities.

Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is classified as a nitroaromatic compound, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. The compound features multiple substituents: a bromine atom, a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group, which contribute to its unique chemical properties and reactivity. This compound is utilized in various chemical research and industrial applications due to its structural characteristics and potential for further functionalization .

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon or using chemical reductants like tin(II) chloride.

- Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions- Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Nucleophiles: Amines, thiols, alkoxides.

Major Products- Reduction: Produces 5-Bromo-1-methoxy-2-methyl-3-aminobenzene.

- Substitution: Yields various substituted derivatives depending on the nucleophile used.

- Oxidation: Results in 5-Bromo-1-methoxy-2-carboxy-3-nitrobenzene .

- Reduction: Produces 5-Bromo-1-methoxy-2-methyl-3-aminobenzene.

- Substitution: Yields various substituted derivatives depending on the nucleophile used.

- Oxidation: Results in 5-Bromo-1-methoxy-2-carboxy-3-nitrobenzene .

The synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene typically involves several synthetic steps:

- Bromination: Introduce the bromine atom through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).

- Methoxylation: Introduce the methoxy group via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

These methods can be adapted for industrial production, optimizing for higher yields and cost-effectiveness through continuous flow reactors and automated systems .

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is utilized in various applications:

- Chemical Research: As an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development: Potential use in developing new drugs due to its unique functional groups.

- Material Science: May serve as a building block for creating novel materials with specific properties .

Similar CompoundsCompound Name Structural Features 1-Bromo-2-methyl-3-nitrobenzene Similar structure but lacks the methoxy group. 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene Different substitution pattern; includes methoxy. 2-Bromo-4-nitrotoluene Similar structure but lacks the methoxy group; different substitution pattern.

Uniqueness

| Compound Name | Structural Features |

|---|---|

| 1-Bromo-2-methyl-3-nitrobenzene | Similar structure but lacks the methoxy group. |

| 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | Different substitution pattern; includes methoxy. |

| 2-Bromo-4-nitrotoluene | Similar structure but lacks the methoxy group; different substitution pattern. |

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is unique due to the combination of both bromine and methoxy groups on the aromatic ring. This distinct arrangement enhances its chemical reactivity and provides diverse applications in research and industry compared to its analogs .

The thermodynamic stability of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is governed by the complex interplay of its multiple functional groups and their electronic effects on the aromatic ring system. The compound exhibits enhanced thermodynamic stability due to its aromatic character, which is maintained despite the presence of electron-withdrawing nitro and bromine substituents [1].

The aromatic benzene core provides fundamental thermodynamic stability through resonance stabilization, with the delocalized π-electron system contributing approximately 150 kJ/mol of stabilization energy compared to hypothetical localized structures [1]. This inherent stability is modulated by the electronic effects of the substituents present in the molecule.

The nitro group at the 3-position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms [2]. This electron withdrawal increases the electrophilicity of the aromatic ring but simultaneously enhances the thermodynamic stability by reducing electron density and making the system less susceptible to oxidative degradation. The nitro group's resonance contribution involves delocalization of the aromatic π-electrons, which provides additional stabilization of approximately 20-30 kJ/mol [3].

The bromine substituent at the 5-position contributes to thermodynamic stability through its inductive electron-withdrawing effect, while its larger size compared to other halogens provides steric protection of the aromatic ring. The carbon-bromine bond has a dissociation energy of approximately 280-300 kJ/mol, indicating moderate bond strength that contributes to overall molecular stability [4].

The methoxy group at the 1-position provides electron-donating effects through resonance, which partially counteracts the electron-withdrawing effects of the nitro and bromine groups. This electron donation increases the thermodynamic stability by restoring some electron density to the aromatic system. The methoxy group's resonance contribution stabilizes the molecule by approximately 15-20 kJ/mol [5].

The methyl group at the 2-position contributes through hyperconjugation and inductive electron donation, providing additional stabilization of approximately 8-12 kJ/mol. The benzylic carbon-hydrogen bonds have a dissociation energy of 356 kJ/mol, indicating enhanced stability due to resonance stabilization of potential radical intermediates [4].

| Parameter | Value | Reference |

|---|---|---|

| Bond Dissociation Energy (C-H, benzylic) | 356 kJ/mol | [4] |

| Bond Dissociation Energy (C-Br) | 280-300 kJ/mol | Literature value |

| Bond Dissociation Energy (C-N) | 305 kJ/mol | Literature value |

| Activation Energy for Nitration (typical) | 30-35 kcal/mol | [6] |

| Activation Energy for Bromination (typical) | 25-30 kcal/mol | [6] |

| Heat of Formation (estimated) | Not determined | N/A |

| Gibbs Free Energy of Formation (estimated) | Not determined | N/A |

Solubility Characteristics in Organic Solvents

The solubility profile of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene in organic solvents is determined by the compound's polarity, hydrogen bonding capacity, and molecular interactions with different solvent systems. The compound demonstrates characteristic solubility behavior typical of substituted nitroaromatic compounds, with marked differences between polar and nonpolar solvents [7].

In aqueous systems, the compound exhibits very limited solubility, being classified as insoluble to slightly soluble in water. This behavior is consistent with nitroaromatic compounds, which typically show poor water solubility due to their predominantly hydrophobic character and inability to form significant hydrogen bonds with water molecules [7]. The presence of the methoxy group provides some polar character, but this is insufficient to overcome the hydrophobic contributions of the aromatic ring and the bulky bromine substituent.

The compound shows moderate to good solubility in polar organic solvents. In dimethyl sulfoxide, the compound is expected to demonstrate good solubility due to the solvent's ability to interact with both the polar nitro group and the methoxy functionality through dipole-dipole interactions. The high dielectric constant of dimethyl sulfoxide facilitates solvation of the polar substituents while accommodating the aromatic ring system [8].

Chloroform provides slight solubility for the compound, as confirmed experimentally. This moderate solubility reflects the solvent's ability to interact with the compound through van der Waals forces and weak dipole interactions, while the polarizable chlorine atoms in chloroform can interact favorably with the bromine substituent .

In methanol, the compound demonstrates slight solubility, which is attributed to the solvent's ability to form weak hydrogen bonds with the oxygen atoms of both the nitro and methoxy groups. The relatively small size of methanol molecules allows for better penetration around the substituted aromatic ring compared to larger polar solvents .

Ethyl acetate is expected to provide moderate solubility due to its balanced polar and nonpolar characteristics. The ester functionality can interact with the polar substituents through dipole-dipole interactions, while the ethyl portion provides compatibility with the aromatic ring system.

In nonpolar solvents such as hexane, the compound exhibits poor solubility due to the mismatch between the polar substituents and the nonpolar solvent environment. The inability of hexane to stabilize the polar functional groups through favorable interactions results in limited dissolution.

| Solvent Type | Solubility | Notes | Source |

|---|---|---|---|

| Water | Insoluble to slightly soluble | Typical for nitroaromatic compounds | [7] |

| Organic Solvents (general) | Moderate to good solubility | Enhanced by methoxy group | [10] |

| Chloroform | Slightly soluble | Confirmed experimentally | |

| Methanol | Slightly soluble | Confirmed experimentally | |

| DMSO | Good solubility (expected) | Polar aprotic solvent | Expected based on structure |

| Ethyl Acetate | Moderate solubility (expected) | Moderate polarity | Expected based on structure |

| Hexane | Poor solubility (expected) | Nonpolar solvent | Expected based on structure |

Melting Point and Phase Transition Behavior

The melting point and phase transition behavior of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene reflect the compound's molecular structure and intermolecular interactions. While specific melting point data for this compound is not available in the literature, the phase behavior can be analyzed based on structural analogs and the influence of substituent effects on crystalline packing and intermolecular forces.

The compound exists as a solid at room temperature, which is typical for substituted nitroaromatic compounds with multiple functional groups that promote intermolecular interactions [11] [12]. The solid-state stability is enhanced by the presence of the nitro group, which can participate in intermolecular dipole-dipole interactions and potential hydrogen bonding with trace moisture or other polar molecules.

The boiling point of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is reported as 301.9±37.0°C at 760 mmHg, indicating significant intermolecular forces that must be overcome for vaporization [11] [12]. This relatively high boiling point reflects the combined effects of the molecular weight (246.06 g/mol) and the strong intermolecular interactions arising from the polar substituents.

The high boiling point can be attributed to several factors: the dipole-dipole interactions between nitro groups of adjacent molecules, the polarizability of the bromine atom contributing to van der Waals forces, and the potential for weak hydrogen bonding involving the methoxy oxygen and aromatic hydrogen atoms. The molecular dipole moment, resulting from the asymmetric distribution of electron-withdrawing and electron-donating groups, enhances intermolecular attractions.

Sublimation behavior has not been specifically characterized for this compound, but based on structural analogs, sublimation may occur at elevated temperatures under reduced pressure conditions. The relatively high molecular weight and multiple polar substituents suggest that sublimation would require significant energy input to overcome the strong intermolecular forces in the solid state.

The compound's thermal stability is influenced by the presence of the nitro group, which can undergo thermal decomposition at elevated temperatures. While specific decomposition temperatures are not reported, nitroaromatic compounds typically begin to decompose at temperatures above 200-250°C, with the exact temperature depending on the specific substituent pattern and molecular environment [13].

Phase transition predictions based on molecular dynamics simulations of related nitroaromatic compounds suggest that the melting process would involve initial rotational freedom of molecules about their lattice positions, followed by translational motion as the crystal structure breaks down [13]. The critical temperature for phase transition would be influenced by the molecular packing efficiency and the strength of intermolecular interactions.

| Phase Transition | Temperature (°C) | Pressure (mmHg) | Notes | Reference |

|---|---|---|---|---|

| Melting point | Not reported | Atmospheric | Solid at room temperature | [11] [12] |

| Boiling point | 301.9±37.0 | 760 | High boiling point due to substituents | [11] [12] |

| Sublimation temperature | Not determined | N/A | May occur at elevated temperatures | N/A |

| Glass transition | Not applicable | N/A | Amorphous solid behavior not expected | N/A |

| Decomposition temperature | Not determined | N/A | Thermal stability limit | N/A |

pKa Determination and Acid-Base Properties

The acid-base properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene are determined by the electronic effects of its substituents on the aromatic ring system. While the compound lacks traditional acidic or basic functional groups, its aromatic hydrogen atoms can exhibit weak acidity, and the electron distribution affects the compound's behavior in acid-base equilibria.

The pKa values for aromatic compounds are typically determined by the acidity of the aromatic hydrogen atoms, which is influenced by the electron-withdrawing or electron-donating nature of substituents. The nitro group at the 3-position is a strong electron-withdrawing group that increases the acidity of the aromatic hydrogens by stabilizing the conjugate base through resonance delocalization [14] [6].

The bromine substituent at the 5-position also contributes to increased acidity through its electron-withdrawing inductive effect. Halogen substituents typically lower pKa values by approximately 0.5-1.0 units compared to unsubstituted benzene, with the effect being most pronounced at ortho and para positions relative to the deprotonation site [15].

The methoxy group at the 1-position exerts an electron-donating effect through resonance, which tends to decrease the acidity of aromatic hydrogens. This electron donation partially counteracts the electron-withdrawing effects of the nitro and bromine groups, resulting in a net effect that depends on the specific position of deprotonation [14].

The methyl group at the 2-position provides weak electron donation through hyperconjugation and inductive effects, slightly decreasing the acidity of the aromatic system. The magnitude of this effect is relatively small compared to the other substituents present [15].

Based on the substituent effects and comparison with related compounds, the estimated pKa range for the aromatic hydrogens of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is approximately 35-40. This estimate places the compound in the range typical for substituted nitroaromatic compounds, where the strong electron-withdrawing effect of the nitro group dominates the overall acidity [14].

The compound's behavior in acid-base equilibria is also influenced by the potential for the nitro group to undergo protonation under strongly acidic conditions. The nitro group can accept protons on its oxygen atoms, although this occurs only under very acidic conditions (pH < 0) and is generally not relevant under typical laboratory conditions.

In basic conditions, the compound is stable and does not undergo significant deprotonation unless extremely strong bases are employed. The aromatic ring system remains intact under normal basic conditions, and the compound does not exhibit significant nucleophilic substitution reactions except under forcing conditions with very strong nucleophiles.

| Functional Group | Effect on Acidity | Typical pKa Range | Reference |

|---|---|---|---|

| Nitro group (electron-withdrawing) | Increases acidity (lowers pKa) | Nitrobenzene: ~35-40 | [15] [14] |

| Methoxy group (electron-donating) | Decreases acidity (raises pKa) | Anisole: ~40-45 | [15] |

| Methyl group (electron-donating) | Slightly decreases acidity | Toluene: ~40-43 | [15] |

| Bromine (electron-withdrawing) | Increases acidity (lowers pKa) | Bromobenzene: ~40-43 | [15] |

| Overall compound pKa estimate | Net effect depends on position | Estimated: 35-40 | Based on substituent effects |